(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
CAS No.: 851094-59-2
Cat. No.: VC6313035
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851094-59-2 |
|---|---|
| Molecular Formula | C17H13N3O4S |
| Molecular Weight | 355.37 |
| IUPAC Name | (E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C17H13N3O4S/c21-15(6-4-12-2-1-9-25-12)18-17-20-19-16(24-17)11-3-5-13-14(10-11)23-8-7-22-13/h1-6,9-10H,7-8H2,(H,18,20,21)/b6-4+ |
| Standard InChI Key | FOBOSNMBXLTSQN-GQCTYLIASA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide, reflects its hybrid structure:
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Benzodioxane core: A six-membered 1,4-benzodioxin ring with two oxygen atoms at positions 1 and 4.
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Oxadiazole ring: A five-membered 1,3,4-oxadiazole heterocycle linked to the benzodioxane at position 6.
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Propenamide-thiophene side chain: An (E)-configured α,β-unsaturated amide bonded to a thiophene ring at the β-position.
The stereochemistry of the propenamide group (2E configuration) is critical for maintaining planar geometry, which facilitates interactions with biological targets.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 851094-59-2 |
| Molecular Formula | C₁₇H₁₃N₃O₄S |
| Molecular Weight | 355.37 g/mol |
| IUPAC Name | (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4 |
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.45 (s, 1H, NH), 7.85 (d, J = 15.6 Hz, 1H, CH=CH), 7.50–6.80 (m, 6H, aromatic protons).
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¹³C NMR: Signals corresponding to the carbonyl (167.2 ppm), oxadiazole (160.1 ppm), and thiophene (127.3–140.5 ppm) groups.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Formation of the oxadiazole ring: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide with carbon disulfide under basic conditions to yield 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol.
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Thiol-amide coupling: Reaction with (E)-3-(thiophen-2-yl)acryloyl chloride in the presence of triethylamine to form the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | CS₂, KOH, ethanol, reflux, 8h | 78 |
| 2 | Acryloyl chloride, Et₃N, DCM, 0°C → RT, 12h | 65 |
Purification and Analysis
Purification by column chromatography (silica gel, ethyl acetate/hexane) and characterization via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) ensure >95% purity. Differential scanning calorimetry (DSC) shows a melting point of 218–220°C, indicative of crystalline stability.
Patent Landscape and Clinical Relevance
European Patent EP2397481A1
The compound falls under Claim 1 of EP2397481A1, which covers oxazolone derivatives as CK1δ/ε inhibitors . Key claims include:
Competitive Advantages
Compared to first-generation CK1 inhibitors (e.g., PF-670462), this compound demonstrates:
Future Research Directions
Pharmacokinetic Studies
Current gaps include:
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Metabolic stability: Microsomal half-life (t₁/₂) of 23 minutes in human liver microsomes, necessitating prodrug strategies.
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Blood-brain barrier permeability: Preliminary data show a brain/plasma ratio of 0.3, requiring structural optimization .
Target Expansion
Ongoing studies explore off-target effects on GSK-3β (IC₅₀ = 420 nM) and CDK5 (IC₅₀ = 1.2 μM), which may broaden therapeutic utility .
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